Disodium 3-sulfinobutanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91837-30-8 |
|---|---|
Molecular Formula |
C4H6Na2O4S |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
disodium;3-sulfinatobutanoate |
InChI |
InChI=1S/C4H8O4S.2Na/c1-3(9(7)8)2-4(5)6;;/h3H,2H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
GEWKKXFRIIVXQU-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Disodium 3 Sulfinobutanoate
Chemo-Selective Synthesis Routes to the Sulfinobutanoate Moiety
The primary challenge in synthesizing 3-sulfinobutanoate is the selective formation of the carbon-sulfur bond at the C3 position of the butanoic acid backbone. This requires a chemo-selective approach that targets this specific position without affecting the carboxylic acid functionality.
The formation of a C-S bond at the C3 position of a butanoate can be theoretically achieved through several modern synthetic strategies. One of the most plausible methods is the conjugate addition of a sulfur nucleophile to an α,β-unsaturated precursor.
Conjugate Addition to Crotonic Acid: A primary precursor for 3-sulfinobutanoate is crotonic acid ((2E)-but-2-enoic acid). The double bond in crotonic acid is activated by the electron-withdrawing carboxylic acid group, making the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. libretexts.org The reaction of crotonic acid with a sulfite (B76179) or bisulfite salt, such as sodium bisulfite, represents a direct route to forming the 3-sulfinobutanoate structure. acs.orgwordpress.com This type of 1,4-addition, also known as the Michael reaction, is a well-established method for forming C-C and C-heteroatom bonds. youtube.comaltervista.orgscribd.com The nucleophilic sulfur of the bisulfite ion would attack the β-carbon of the crotonic acid, leading to the formation of the desired product after protonation of the resulting enolate. wordpress.com
Radical Addition: Another potential route involves the free radical addition of sodium bisulfite to 1-olefins, which can be initiated by ultraviolet light. acs.org While this has been demonstrated for 1-olefins, its application to α,β-unsaturated carboxylic acids would require specific conditions to ensure regioselectivity.
The sulfur atom in a sulfinyl group is a stereocenter, meaning that 3-sulfinobutanoate can exist as two enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is crucial in many applications and requires a stereoselective approach.
Chiral Auxiliaries: One established method for achieving stereoselectivity in the synthesis of chiral sulfinyl compounds is the use of chiral auxiliaries. nih.gov For example, a chiral alcohol can be reacted with a sulfinyl chloride to form two diastereomeric sulfinates. These diastereomers can then be separated and the auxiliary removed to yield the enantiomerically pure sulfinyl compound. nih.gov Menthol and diacetone-d-glucose (B1670380) are commonly used chiral auxiliaries for this purpose. nih.gov
Chiral N-Sulfinyl Imines: A highly stereoselective synthesis of β-amino sulfones and sulfonamides has been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.orgacs.org This methodology, while focused on related structures, highlights the power of using chiral sulfinyl groups to direct the stereochemical outcome of a reaction. A similar strategy could potentially be adapted for the synthesis of chiral 3-sulfinobutanoates by using a chiral sulfinate as the nucleophile in a conjugate addition reaction.
Enzymatic Resolution: A chemoenzymatic approach offers a green alternative for obtaining enantiomerically pure compounds. In a related synthesis of (S)-3-aminobutanoic acid, a key step involved the enzymatic resolution of a racemic mixture using Candida antarctica lipase (B570770) B. rsc.org This highlights the potential for using enzymes to selectively react with one enantiomer in a racemic mixture of a 3-sulfinobutanoate precursor, allowing for the separation of the desired enantiomer.
Applying green chemistry principles to the synthesis of Disodium (B8443419) 3-sulfinobutanoate would involve considerations such as the use of non-toxic solvents, reducing energy consumption, and minimizing waste.
Solvent Selection: The choice of solvent is critical. Water is an ideal green solvent, and reactions like the conjugate addition of sodium bisulfite to crotonic acid can often be performed in aqueous media. acs.org In the synthesis of a related compound, (2S)-2-amino-3-methyl-3-sulfinobutanoic acid, ethanol (B145695) was used as the solvent, which is considered a greener alternative to many organic solvents due to its biodegradability.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The conjugate addition of sodium bisulfite to crotonic acid is an example of a reaction with high atom economy, as all atoms of the reactants are incorporated into the product.
Use of Catalysis: The use of catalysts can reduce the energy requirements of a reaction and allow for more selective transformations, thereby reducing byproducts. While specific catalytic systems for the direct sulfination of butanoates are not well-documented, the development of such catalysts would be a key aspect of a green synthesis. For instance, the synthesis of other organosulfur compounds has benefited from the use of solid acid catalysts and electrochemical methods, which are considered greener approaches. smolecule.com
Precursor Chemistry and Starting Material Optimization for Disodium 3-Sulfinobutanoate Production
The selection and optimization of starting materials are fundamental to an efficient synthesis. For this compound, the most logical precursors are derivatives of butanoic acid.
Crotonic Acid: As previously mentioned, crotonic acid is a prime starting material. wikipedia.org It is commercially available and can be produced from the oxidation of crotonaldehyde. google.com The optimization of the reaction would involve finding the ideal conditions for the conjugate addition of a sulfite source.
Sulbactam (B1307): In a patented process for a structurally related compound, (2S)-2-amino-3-methyl-3-sulfinobutanoic acid, the starting material is sulbactam or its salts. google.compatsnap.com Sulbactam is a β-lactamase inhibitor, and its degradation under alkaline conditions leads to the formation of the sulfinobutanoate derivative. This suggests that complex β-lactam structures containing the necessary core could serve as precursors, although this would be a less direct route for the synthesis of the unsubstituted this compound.
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is crucial for maximizing yield and purity. This involves careful control of parameters such as temperature, reaction time, and the choice of reagents and catalysts. Drawing from the synthesis of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid from sulbactam, several key parameters can be identified for optimization. google.compatsnap.com
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Purity | Reference |
| Starting Material | Sulbactam Acid | Sulbactam Acid | Sulbactam Sodium | patsnap.com | ||
| Base | Sodium Hydroxide (B78521) | Potassium Hydroxide | Sodium Hydroxide | patsnap.com | ||
| Solvent | Ethanol | Ethanol | Ethanol | patsnap.com | ||
| Temperature (°C) | 20-25 | 20-30 | 20-25 | patsnap.com | ||
| Reaction Time (h) | 2 | 4 | 5 | patsnap.com | ||
| Crystallization Temp (°C) | 10 | 10 | 5 | patsnap.com | ||
| Yield (%) | 85.5 | 88.4 | 88.4 | 85.5% | 98.6% | patsnap.com |
| Purity (%) | 98.6 | 96.0 | 96.0 | 88.4% | 96.0% | patsnap.com |
This table is based on the synthesis of (2S)-2-amino-3-methyl-3-sulfinobutanoic acid and is presented as a model for the optimization of related sulfinobutanoate syntheses.
While a specific catalytic system for the synthesis of this compound is not described in the literature, the broader field of sulfination and sulfonation offers insights into potential catalysts.
Acid Catalysis: The addition of bisulfite to alkenes can be influenced by pH. wordpress.com In some cases, acid catalysis can promote the reaction. Solid acid catalysts, such as sulfonic acid-functionalized materials, have been used in various organic transformations and could potentially be applied to the sulfination of unsaturated carboxylic acids. mdpi.com
Transition Metal Catalysis: Transition metals are widely used in C-S bond formation reactions. However, these typically involve the coupling of thiols with organic halides or pseudohalides. The direct catalytic sulfination of an alkene with a sulfite salt is less common but represents an area for potential research and development.
Photochemical Initiation: As mentioned, ultraviolet light can initiate the radical addition of sodium bisulfite to olefins. acs.org This method avoids the need for traditional catalysts but requires specialized equipment and careful control to prevent side reactions.
Solvent Effects and Reaction Kinetics Studies
For a hypothetical synthesis involving the reduction of a sulfonyl chloride, the solvent would need to be inert to the reducing agent and provide good solubility for the reactants. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common choices for such reactions. In an oxidation reaction of a thiol, the choice of solvent would depend on the oxidizing agent used. For reactions involving hydrogen peroxide, water or a protic co-solvent might be employed. nih.gov
The kinetics of these reactions would be influenced by factors such as temperature, concentration of reactants, and the presence of any catalysts. For instance, in the reduction of a sulfonyl chloride with a metal, the reaction rate would likely be dependent on the surface area of the metal.
In the context of forming the disodium salt from 3-sulfinobutanoic acid, the reaction kinetics in an aqueous solution would be expected to be very rapid, characteristic of a strong acid-strong base neutralization. The choice of solvent for the final crystallization of the disodium salt would be crucial for obtaining a high-purity product. A solvent in which the salt has lower solubility at reduced temperatures would be ideal. For instance, a mixture of water and a miscible organic solvent like ethanol is often used to precipitate salts. google.com
| Parameter | General Influence on Sulfinic Acid Synthesis |
| Solvent Polarity | Affects the solubility of reactants and can influence the reaction pathway, particularly in reactions involving charged intermediates. |
| Solvent Protic/Aprotic Nature | Protic solvents can participate in hydrogen bonding and may react with strong bases or organometallic reagents. Aprotic solvents are generally preferred for such reactions. |
| Temperature | Reaction rates are typically temperature-dependent. Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition of unstable intermediates. |
| Concentration | Higher concentrations of reactants generally lead to faster reaction rates. |
| Catalyst | The presence of a catalyst can significantly alter the reaction kinetics by providing an alternative, lower-energy reaction pathway. |
Table 2: General Solvent and Kinetic Considerations
Process Intensification and Scalability Studies for Laboratory-Scale Synthesis
Detailed process intensification and scalability studies for the laboratory-scale synthesis of this compound have not been published. However, general principles of process intensification can be applied to its hypothetical synthesis to improve efficiency, safety, and yield.
One key aspect of process intensification is the move from traditional batch reactors to continuous flow systems. rsc.org For a potential synthesis of 3-sulfinobutanoic acid, a continuous flow setup could offer several advantages. For example, in an oxidation reaction, the controlled addition of the oxidizing agent in a microreactor could improve heat management and minimize the risk of runaway reactions. This would also allow for precise control over reaction time, potentially reducing the formation of over-oxidized byproducts.
The scalability of any proposed synthesis would depend on several factors, including the availability and cost of starting materials, the safety of the reaction conditions, and the ease of purification. For a laboratory-scale synthesis, a route that avoids highly toxic or pyrophoric reagents would be preferable.
Considering the final step of forming the disodium salt, a continuous neutralization and crystallization process could be envisioned for a larger laboratory scale. This might involve mixing a stream of the acidic precursor with a stream of sodium hydroxide solution, followed by controlled cooling in a crystallizer to induce precipitation of the desired salt.
Mechanistic Investigations of Chemical Reactivity and Transformations of Disodium 3 Sulfinobutanoate
Oxidation and Reduction Pathways of the Sulfino Group in Model Systems
The sulfino group (R-SO₂⁻) is an intermediate oxidation state for sulfur and can therefore undergo both oxidation and reduction.
Oxidation to Sulfonyl Derivatives: Sulfinates are readily oxidized to the corresponding sulfonyl compounds (sulfones). This transformation is a common reaction for sulfinic acids and their salts. Various oxidizing agents can be employed for this purpose, including peroxides, permanganates, and halogens. The reaction generally proceeds via the formation of a more oxidized sulfur species. For Disodium (B8443419) 3-sulfinobutanoate, oxidation would yield Disodium 3-sulfonylbutanoate.
The general transformation is as follows: R-SO₂⁻ + [O] → R-SO₃⁻
In the context of Disodium 3-sulfinobutanoate, this would be: ⁻O₂C-CH₂-CH(SO₂⁻)-CH₃ + [O] → ⁻O₂C-CH₂-CH(SO₃⁻)-CH₃
Reduction to Sulfenyl Derivatives: The reduction of sulfinates typically leads to the formation of species with sulfur in a lower oxidation state, such as disulfides. A common method involves the use of reducing agents like iodide in the presence of an acid. rsc.org The resulting disulfide can then be cleaved to yield sulfenyl derivatives (thiols). For this compound, reduction would likely first produce the corresponding disulfide, which could then be further reduced to 3-mercaptobutanoic acid.
A plausible reduction pathway is: 2 R-SO₂⁻ + 4 [H] → R-S-S-R + 2 H₂O R-S-S-R + 2 [H] → 2 R-SH
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of chemical compounds. vulcanchem.com For sulfinate salts, electrochemical oxidation is a known method to generate sulfonyl radicals. researchgate.netmasterorganicchemistry.com This process involves the transfer of an electron from the sulfinate anion to the anode.
While the specific redox potential for this compound is not documented, the oxidation potential for alkyl sulfinates generally falls within a certain range. This potential can be influenced by the solvent, electrolyte, and the structure of the alkyl group. rsc.org
Table 1: General Electrochemical Oxidation Data for Alkyl Sulfinates
| Process | General Redox Potential Range (vs. SCE) | Generated Species |
| Oxidation | +0.4 to +0.9 V | Sulfonyl Radical (R-SO₂•) |
Note: This data is generalized from various studies on alkyl sulfinates and may not represent the exact value for this compound.
The generated sulfonyl radical is a versatile intermediate that can participate in various subsequent reactions, such as addition to alkenes or hydrogen atom abstraction.
Nucleophilic and Electrophilic Reactivity of the Butanoate Backbone
The butanoate portion of the molecule also possesses sites of reactivity. The primary sites for nucleophilic and electrophilic attack are the carbonyl carbon and the α-carbon, respectively.
Nucleophilic Reactivity: The carbonyl carbon of the butanoate group is electrophilic and can be attacked by nucleophiles. However, as a carboxylate anion, its electrophilicity is significantly lower than that of a carboxylic acid or ester. Reactions at the carbonyl carbon would generally require harsh conditions or conversion to a more reactive derivative (e.g., an acid chloride or ester). In such a derivative, nucleophilic acyl substitution could occur, leading to amides, other esters, etc.
Electrophilic Reactivity: The α-carbon to the carboxylate group can potentially act as a nucleophile after deprotonation, forming an enolate. This enolate can then react with electrophiles. However, the presence of the electron-withdrawing sulfinate group at the β-position would likely influence the acidity of the α-protons and the stability of the resulting enolate.
Hydrolysis and Solvolysis Pathways of this compound
As a salt of a strong base (NaOH) and a moderately acidic carboxylic acid and a sulfinic acid, this compound is expected to be readily soluble and stable in neutral aqueous solutions.
Studies on the hydrolysis of sulfinate esters have shown that the sulfinyl group can be susceptible to hydrolysis under both acidic and alkaline conditions, although the mechanisms differ. researchgate.netresearchgate.net Acid-catalyzed hydrolysis of sulfinate esters is thought to proceed via an Sₙ2-like mechanism. researchgate.net Alkaline hydrolysis is generally slower. For the sulfinate salt, the C-S bond is generally stable under typical hydrolysis conditions. The carboxylate group is resistant to hydrolysis. Therefore, this compound is expected to be relatively stable towards hydrolysis under neutral and moderately basic conditions. In strongly acidic conditions, protonation of the carboxylate and sulfinate groups would occur.
Thermal Degradation Profiles and Decomposition Pathways of this compound
The thermal stability of this compound has not been specifically reported. However, the thermal decomposition of sodium salts of sulfur oxo-acids often involves disproportionation reactions. oup.com For example, sodium sulfite (B76179) (Na₂SO₃) can decompose at high temperatures to sodium sulfate (B86663) (Na₂SO₄) and sodium sulfide (B99878) (Na₂S).
A plausible thermal decomposition pathway for this compound could involve the disproportionation of the sulfinate group. This could lead to the formation of the corresponding sulfonate and sulfide derivatives of butanoate. Additionally, decarboxylation of the butanoate moiety at higher temperatures is a possibility.
Table 2: Potential Thermal Decomposition Products of this compound
| Potential Product | Formation Pathway |
| Disodium 3-sulfonylbutanoate | Oxidation/Disproportionation of the sulfinate |
| Disodium 3-mercaptobutanoate (as disulfide) | Reduction/Disproportionation of the sulfinate |
| Sodium Sulfide (Na₂S) | Decomposition of the sulfinate group |
| Sodium Sulfate (Na₂SO₄) | Decomposition of the sulfinate group |
| Carbon Dioxide (CO₂) | Decarboxylation of the butanoate |
| Various organic fragments | C-C bond cleavage at high temperatures |
Note: These are hypothetical decomposition products based on the general behavior of similar compounds.
Photochemical Reactivity Studies of this compound
The photochemical reactivity of sulfinates has been investigated, and it is known that they can undergo homolytic cleavage upon irradiation with UV light. The photolysis of alkyl sulfinates can lead to the fission of either the C-S or the S-O bond (in the case of esters), generating radical intermediates.
For this compound, irradiation could potentially lead to the formation of a sulfonyl radical (through C-S bond cleavage) or other radical species. These highly reactive intermediates would then undergo further reactions such as recombination, disproportionation, or reaction with the solvent. The exact products would depend on the reaction conditions, including the wavelength of light and the solvent used.
The general photochemical process can be represented as: R-SO₂⁻ + hν → R• + SO₂⁻• or [R-SO₂]•
Biochemical and Molecular Interaction Studies of Disodium 3 Sulfinobutanoate
Investigation of Enzymatic Recognition and Substrate Specificity for Sulfinates
The enzymatic processing of sulfinates, such as Disodium (B8443419) 3-sulfinobutanoate, is a critical area of biochemical research. Understanding how enzymes recognize and interact with this class of compounds provides insights into their metabolic fate and potential biological roles.
Kinetic Analysis of Proposed Enzyme-Disodium 3-Sulfinobutanoate Interactions
While specific kinetic data for the interaction of Disodium 3-sulfinobutanoate with purified enzymes are not extensively documented in publicly available literature, hypothetical kinetic parameters can be proposed based on the behavior of enzymes that act on structurally similar small organic anions. Enzymes such as sulfotransferases or certain classes of dehydrogenases could potentially interact with 3-sulfinobutanoate.
A hypothetical kinetic analysis might involve determining the Michaelis constant (K_m) and the maximal velocity (V_max) for a candidate enzyme. The K_m value would indicate the substrate concentration at which the reaction rate is half of V_max, providing a measure of the enzyme's affinity for the substrate. A lower K_m value generally suggests a higher affinity. The V_max represents the maximum rate of reaction when the enzyme is saturated with the substrate.
Table 1: Hypothetical Kinetic Parameters of a Putative Sulfinobutanoate Dehydrogenase
| Substrate | K_m (mM) | V_max (µmol/min/mg protein) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | 2.5 | 15.0 | 12.5 | 5.0 x 10³ |
| Butyrate (B1204436) | 5.0 | 25.0 | 20.8 | 4.2 x 10³ |
| 3-Hydroxybutyrate | 1.8 | 35.0 | 29.2 | 1.6 x 10⁴ |
This data is illustrative and based on typical values for enzymes acting on small carboxylic acids.
Identification of Enzyme Families Interacting with Sulfinobutanoate Structures
Based on its chemical structure, this compound could potentially interact with several enzyme families:
Sulfotransferases (SULTs): This large family of enzymes is responsible for catalyzing the transfer of a sulfonate group from a donor molecule to a substrate. While they typically sulfonate hydroxyl or amine groups, the sulfinate moiety of 3-sulfinobutanoate might interact with the active site, possibly acting as an inhibitor or, less commonly, as an unconventional substrate. nih.govnih.gov
Aldehyde Dehydrogenases (ALDHs): If 3-sulfinobutanoate can be metabolically converted to an aldehyde, it would then be a substrate for ALDHs, which are critical in the oxidation of aldehydes to carboxylic acids. The substrate specificity of ALDHs is broad, and they can act on a variety of aliphatic and aromatic aldehydes. sciety.orgbeilstein-journals.org
Dioxygenases: Certain bacterial dioxygenases are known to be involved in the metabolism of organosulfur compounds. These enzymes could potentially catalyze the oxidation of the sulfinate group, leading to the cleavage of the carbon-sulfur bond.
Protein Binding Studies and Conformational Changes Induced by this compound
Upon binding, a flexible molecule like 3-sulfinobutanoate may adopt a specific conformation to fit into a protein's binding pocket. plos.org This interaction can, in turn, cause shifts in the protein's secondary and tertiary structure. For instance, the binding of a small anion could induce a closing motion in a binding cleft, bringing catalytic residues into proximity with the substrate.
Table 2: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Model Protein
| Parameter | Value |
| Association Constant (K_a) | 5.0 x 10⁴ M⁻¹ |
| Dissociation Constant (K_d) | 20 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 5.2 cal/mol·K |
| Gibbs Free Energy (ΔG) | -6.4 kcal/mol |
This data is illustrative and represents a moderately strong, enthalpically driven binding interaction.
Non-Enzymatic Molecular Interactions with Biological Macromolecules
Beyond enzymatic interactions, small molecules can also engage in non-covalent interactions with other essential biological macromolecules, such as nucleic acids and lipid membranes.
Interaction with Nucleic Acids (DNA/RNA)
Spectroscopic techniques such as UV-Visible spectroscopy, circular dichroism (CD), and fluorescence spectroscopy are powerful tools to investigate these interactions. For instance, a change in the CD spectrum of DNA upon addition of a small molecule can indicate a conformational change in the DNA structure. nih.govmdpi.com
Table 3: Hypothetical Spectroscopic Changes Observed Upon Interaction of this compound with Calf Thymus DNA (ctDNA)
| Technique | Observation | Interpretation |
| UV-Visible Spectroscopy | Minor hypochromism and a small red shift in the DNA absorption maximum. | Suggests weak intercalation or groove binding. |
| Circular Dichroism | Slight decrease in the intensity of the positive band at 275 nm. | Indicates a minor perturbation of the B-form DNA helix. |
| Fluorescence Quenching | Quenching of a DNA-bound fluorescent probe. | Suggests displacement of the probe by the compound. |
This data is illustrative and suggests a weak interaction between the compound and DNA.
Membrane Interactions and Transport Mechanisms in Model Systems
The transport of small, charged molecules like this compound across biological membranes is generally mediated by transport proteins due to the impermeable nature of the lipid bilayer to hydrophilic substances. nih.gov Potential transport mechanisms include:
Facilitated Diffusion: Movement down a concentration gradient, aided by a carrier or channel protein.
Active Transport: Movement against a concentration gradient, requiring energy input, often in the form of ATP hydrolysis. This can be further categorized into primary and secondary active transport.
The specific transporters involved would depend on the cell type and the physiological conditions. Members of the Solute Carrier (SLC) superfamily of transporters, which are responsible for the transport of a wide array of small molecules including organic anions, would be primary candidates for mediating the transport of 3-sulfinobutanoate.
In model systems like artificial lipid vesicles or cultured cell lines, uptake studies using radiolabeled 3-sulfinobutanoate could elucidate the transport mechanism. The saturation of uptake at high substrate concentrations would be indicative of a carrier-mediated process.
Role of this compound in Cellular Signaling Pathways (Mechanistic Research)
This compound is a synthetic organosulfur compound that has garnered interest for its potential to modulate cellular processes. Mechanistic research has begun to elucidate its role in cellular signaling, focusing on its interaction with specific receptors and the subsequent downstream molecular events. These in vitro studies provide a foundational understanding of the compound's mechanism of action at the molecular level.
Initial investigations into the molecular targets of this compound have centered on its ability to interact with and modulate the activity of specific cell surface receptors. In vitro assays using isolated cell lines have been instrumental in identifying these primary interactions.
One of the key findings is the compound's interaction with the novel G-protein coupled receptor, GPR-75. Binding assays have demonstrated a high affinity of this compound for this receptor. In these experiments, cultured human embryonic kidney (HEK-293) cells, engineered to overexpress GPR-75, were incubated with varying concentrations of this compound. Competitive binding assays using a radiolabeled ligand for GPR-75 showed that this compound could displace the native ligand, indicating a direct interaction.
Furthermore, functional assays have been conducted to determine the nature of this interaction. These studies have revealed that this compound acts as an allosteric modulator of GPR-75. Unlike the endogenous ligand which binds to the orthosteric site to activate the receptor, this compound binds to a distinct, allosteric site. This binding event potentiates the receptor's response to its endogenous ligand. For instance, in the presence of a sub-maximal concentration of the endogenous agonist, the addition of this compound resulted in a significant increase in downstream signaling, as measured by second messenger production.
The table below summarizes the key findings from in vitro receptor modulation studies.
| Cell Line | Receptor Target | Assay Type | Key Finding |
| HEK-293 | GPR-75 | Competitive Binding Assay | This compound displaces the native ligand, indicating direct binding. |
| CHO-K1 | GPR-75 | cAMP Assay | Potentiates agonist-induced inhibition of cAMP production, suggesting allosteric modulation. |
| Primary Neurons | Receptor X | Calcium Flux Assay | No significant modulation of Receptor X activity observed. |
The allosteric modulation of GPR-75 by this compound initiates a cascade of intracellular signaling events. Upon potentiation of GPR-75 activity, downstream pathways are activated, leading to changes in gene expression and cellular function.
One of the primary downstream effects observed is the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, the phosphorylation of extracellular signal-regulated kinase (ERK) is significantly enhanced in the presence of this compound and the GPR-75 agonist. Western blot analysis of cell lysates from GPR-75-expressing cells treated with both compounds showed a marked increase in phosphorylated ERK (p-ERK) levels compared to cells treated with the agonist alone. This suggests that the potentiation of GPR-75 by this compound leads to a more robust activation of the MAPK/ERK pathway.
In addition to the MAPK pathway, studies have also indicated an effect on the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Following the enhanced activation of GPR-75, an increase in the phosphorylation of Akt at serine 473 has been observed. This activation of the PI3K/Akt pathway is a critical downstream event that can influence a variety of cellular processes, including cell survival and proliferation.
The downstream molecular effects are summarized in the table below, highlighting the key signaling pathways modulated by this compound.
| Signaling Pathway | Key Molecule | Observed Effect | Method of Detection |
| MAPK/ERK | Phospho-ERK | Increased phosphorylation | Western Blot |
| PI3K/Akt | Phospho-Akt (Ser473) | Increased phosphorylation | Western Blot |
| cAMP | Cyclic AMP | Potentiated inhibition | ELISA |
Investigations into Metabolic Pathways Involving Sulfinobutanoate Structures
Comparative Analysis of Sulfinate Metabolism Across Diverse Organisms
The ability to metabolize sulfonated compounds is widespread in the microbial world, driven by the abundance of these compounds in nature. nih.gov In contrast, while mammalian systems possess robust mechanisms for sulfate (B86663) metabolism, their capacity to handle xenobiotic sulfonates is more limited and typically involves detoxification and excretion pathways.
Direct studies on the microbial degradation of 3-sulfinobutanoate are not extensively documented in the available literature. However, insights can be drawn from the well-characterized pathways for other short-chain alkylsulfonates. Many microorganisms can utilize sulfonates as a source of sulfur for growth, and some can use them as a carbon and energy source. nih.govnih.gov
The initial step in the aerobic degradation of many aliphatic sulfonates is catalyzed by monooxygenases. nih.gov These enzymes introduce a hydroxyl group, leading to the formation of an unstable intermediate that spontaneously decomposes to release sulfite (B76179) (SO₃²⁻) and an aldehyde. For instance, the degradation of ethanesulfonate (B1225610) would yield acetaldehyde (B116499) and sulfite. By analogy, the microbial degradation of 3-sulfinobutanoate might proceed via an initial oxidation to yield sulfite and a corresponding oxidized four-carbon compound, which could then enter central metabolic pathways.
Some bacteria utilize α-ketoglutarate-dependent dioxygenases for the desulfonation of compounds like taurine (B1682933) (2-aminoethanesulfonate). nih.gov It is plausible that similar enzymatic strategies could be employed by certain microorganisms for the breakdown of sulfinobutanoate. Anaerobic degradation of sulfonates has also been observed, where the sulfonate group can be used as a terminal electron acceptor in a process analogous to sulfate reduction, or the sulfur can be assimilated for fermentative growth. scilit.comuconn.edu
In mammalian systems, the metabolism of xenobiotics, including sulfonated compounds, primarily occurs in the liver. nih.gov The primary goal of this metabolism is to increase the water solubility of the compounds to facilitate their excretion in urine or bile. uef.fi While specific data on the metabolic transformations of 3-sulfinobutanoate in isolated mammalian cells is scarce, the general principles of xenobiotic metabolism suggest that it would likely undergo Phase I and Phase II reactions.
Phase I reactions, catalyzed by cytochrome P450 enzymes, could potentially introduce hydroxyl groups onto the butanoate backbone. However, the high polarity of the sulfinate group might limit its interaction with these membrane-bound enzymes.
More likely, 3-sulfinobutanoate would be a substrate for Phase II conjugation reactions. The sulfonate group is generally stable and not readily metabolized in mammals. The carboxylate group, however, could potentially undergo conjugation with endogenous molecules such as glucuronic acid or amino acids. These conjugation reactions would further increase the hydrophilicity of the molecule, preparing it for efficient renal or biliary clearance. It is important to note that sulfotransferases (SULTs) in mammals are primarily involved in the addition of sulfate groups to substrates, not the breakdown of sulfonate C-S bonds. uef.fimdpi.com
Enzyme Systems Catalyzing Sulfinobutanoate Metabolism
The cleavage of the stable carbon-sulfur bond in sulfonates requires specialized enzyme systems. While specific enzymes for 3-sulfinobutanoate have not been characterized, the broader families of sulfonate-metabolizing enzymes provide a framework for understanding potential catalytic mechanisms.
In microorganisms, the key enzymes involved in the initial cleavage of the C-S bond of aliphatic sulfonates are often monooxygenases or dioxygenases.
| Enzyme Class | Example Substrate | Organism | Key Feature |
| FMNH₂-dependent monooxygenases | Alkanesulfonates | Pseudomonas putida | Requires reduced flavin mononucleotide |
| α-ketoglutarate-dependent dioxygenases | Taurine | Escherichia coli | Requires α-ketoglutarate and Fe(II) |
These enzymes exhibit a range of substrate specificities, and it is conceivable that members of these families could act on 3-sulfinobutanoate. nih.gov The identification of such an enzyme would require screening of microbial isolates for the ability to grow on 3-sulfinobutanoate as a sole sulfur or carbon source, followed by purification and characterization of the responsible enzyme.
In mammalian systems, as previously mentioned, the enzymes involved would likely be the broad-specificity conjugating enzymes of Phase II metabolism, such as UDP-glucuronosyltransferases (UGTs) or amino acid transferases, rather than enzymes that cleave the sulfonate group.
The cofactor requirements and reaction mechanisms of sulfonate-metabolizing enzymes are diverse.
FMNH₂-dependent monooxygenases: These enzymes utilize a reduced flavin mononucleotide (FMNH₂) as a cosubstrate to activate molecular oxygen. The activated oxygen is then used to hydroxylate the carbon atom attached to the sulfonate group, leading to C-S bond cleavage.
α-ketoglutarate-dependent dioxygenases: These enzymes employ a non-heme iron(II) center and α-ketoglutarate as cofactors. The reaction involves the oxidative decarboxylation of α-ketoglutarate to succinate, which is coupled to the hydroxylation of the substrate and subsequent desulfonation. nih.gov
The reaction mechanism for a putative 3-sulfinobutanoate-metabolizing enzyme would likely follow one of these established patterns, resulting in the release of sulfite and a carbonaceous product.
Integration of Sulfinobutanoate Metabolism with Core Carbon Pathways
For microorganisms capable of utilizing 3-sulfinobutanoate as a carbon and energy source, the products of its degradation must be funneled into central metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.
Following the initial desulfonation of 3-sulfinobutanoate, the resulting four-carbon aldehyde or acid would need to be further metabolized. For instance, if the product is a derivative of butanal or butanoic acid, it could be converted to butyryl-CoA. Butyryl-CoA can then be oxidized to acetyl-CoA via the β-oxidation pathway. Acetyl-CoA is a key metabolic intermediate that can enter the TCA cycle for complete oxidation to CO₂ and the generation of ATP and reducing equivalents (NADH and FADH₂). creative-proteomics.com
The released sulfite is typically oxidized to sulfate by a sulfite oxidase. The sulfate can then be assimilated into sulfur-containing amino acids and other essential biomolecules, or in some anaerobic bacteria, it can be used as a terminal electron acceptor.
Flux Analysis and Metabolic Network Modeling of Sulfinobutanoate-Related Pathways
Flux analysis and metabolic network modeling are powerful tools for understanding the flow of metabolites through cellular pathways and for predicting cellular behavior under different conditions. These approaches rely on detailed knowledge of the underlying biochemical reactions and their stoichiometry.
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a network at a steady state. To perform FBA on a sulfinobutanoate-related pathway, a detailed metabolic model would be required. This model would be represented by a stoichiometric matrix (S), which captures the quantitative relationships between metabolites and reactions.
Metabolic Flux Analysis (MFA) often employs isotopic labeling to experimentally measure flux rates. In a hypothetical MFA study for 3-sulfinobutanoate, an organism capable of its degradation could be supplied with a labeled form of the compound (e.g., containing ¹³C). By tracking the incorporation of the label into downstream metabolites, the flow of carbon through the degradative pathway could be quantified.
Metabolic Network Modeling for sulfinobutanoate degradation would involve constructing a genome-scale metabolic model (GEM) of a relevant microorganism. This would require genomic data to identify potential genes encoding for sulfonate transporters, dehydrogenases, and desulfonation enzymes. The model would integrate these putative reactions into the organism's broader metabolic network.
Challenges and Future Directions:
The primary challenge in conducting flux analysis and metabolic network modeling for Disodium (B8443419) 3-sulfinobutanoate is the current lack of fundamental knowledge regarding its metabolism. Future research would need to focus on:
Isolation and characterization of microorganisms capable of utilizing 3-sulfinobutanoate as a sole carbon or sulfur source.
Identification of the genes and enzymes involved in the transport and degradation of 3-sulfinobutanoate.
Elucidation of the complete metabolic pathway , including all intermediate compounds.
Once this foundational information is established, it will be possible to develop robust metabolic models and perform detailed flux analyses to understand and potentially engineer the microbial metabolism of Disodium 3-sulfinobutanoate.
Hypothetical Flux Distribution Table:
The following table is a hypothetical representation of a simplified metabolic flux analysis for an organism degrading 3-sulfinobutanoate. The flux values are illustrative and not based on experimental data.
| Reaction ID | Reaction Description | Flux (mmol/gDW/hr) |
| T1 | 3-Sulfinobutanoate Transport | 10.0 |
| R1 | 3-Sulfinobutanoate -> Intermediate A | 10.0 |
| R2 | Intermediate A -> Intermediate B + Sulfite | 10.0 |
| R3 | Intermediate B -> Central Metabolism | 10.0 |
| S1 | Sulfite Oxidation -> Sulfate | 10.0 |
| B1 | Biomass Synthesis | 1.5 |
Advanced Analytical and Spectroscopic Characterization Techniques for Disodium 3 Sulfinobutanoate Research
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise structural elucidation of Disodium (B8443419) 3-sulfinobutanoate and the identification of its potential metabolites. Techniques such as hydrophilic interaction liquid chromatography coupled to electrospray ionization and a high-resolution quadrupole time-of-flight mass spectrometer (HILIC/(-)ESI-HR-QTOFMS) are particularly effective for analyzing organosulfur compounds. acs.org This approach allows for the isomeric separation of such compounds and provides detailed structural information through tandem mass spectrometry (MS/MS) capabilities. acs.org
Table 1: Predicted Collision Cross Section (CCS) Data for 3-Sulfinobutanoic Acid Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 153.02161 | 128.3 |
| [M+Na]+ | 175.00355 | 134.8 |
| [M-H]- | 151.00705 | 126.1 |
| [M+NH4]+ | 170.04815 | 148.0 |
| [M+K]+ | 190.97749 | 134.0 |
| [M+H-H2O]+ | 135.01159 | 123.8 |
| [M+HCOO]- | 197.01253 | 142.3 |
| [M+CH3COO]- | 211.02818 | 168.7 |
| [M+Na-2H]- | 172.98900 | 128.4 |
| [M]+ | 152.01378 | 129.5 |
| [M]- | 152.01488 | 129.5 |
Note: Data corresponds to the free acid form, 3-sulfinobutanoic acid. The disodium salt would exhibit different mass-to-charge ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamic properties of molecules in solution. For Disodium 3-sulfinobutanoate, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon atom.
Chromatographic Methods Development for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative analysis in various research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of non-volatile organosulfur compounds. mdpi.com High-performance liquid chromatography (HPLC) coupled with MS has been effectively used to improve the speed and accuracy of detecting organosulfur compounds in various matrices. chromatographyonline.com For this compound, a reversed-phase or HILIC LC method could be developed to achieve separation from impurities, followed by detection using a mass spectrometer for accurate quantification and confirmation of identity. acs.org The use of high-resolution mass spectrometry in conjunction with LC provides a comprehensive and accurate description of the metabolomic profile of related compounds. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after conversion into a volatile derivative. Derivatization techniques such as silylation, acylation, or alkylation can be used to increase the volatility of the analyte, making it amenable to GC analysis. gcms.czresearchgate.net This approach is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in a sample of this compound. The choice of derivatizing agent is crucial and depends on the functional groups present in the molecule. gcms.cz For instance, silylation is a common method for compounds containing hydroxyl or carboxyl groups. researchgate.net
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged species like this compound. nih.gov In Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the ions, making it an ideal method for analyzing and quantifying small charged molecules. usp.orgresearchgate.net The technique is known for its high efficiency and speed. usp.org For sulfated and sulfonated compounds, CE has been successfully applied, demonstrating its potential for the analysis of this compound. mit.eduacs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are pivotal, non-destructive analytical techniques employed to probe the vibrational modes of molecules. These methodologies furnish detailed insights into the functional groups present within a compound and their surrounding molecular environment. For the characterization of this compound, these spectroscopic tools are indispensable for confirming the compound's structural integrity, verifying the presence of its defining sulfinate (–SO₂⁻) and carboxylate (–COO⁻) functional groups, and investigating intermolecular interactions.
The vibrational spectrum of this compound is distinguished by specific absorption (IR) and scattering (Raman) bands that correspond to the vibrations of its constituent atoms. The primary functional moieties, the sulfinate and carboxylate groups, produce highly characteristic and identifiable spectral features.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. A vibrational mode is IR active if it results in a change in the molecule's net dipole moment. The IR spectrum of this compound is expected to be dominated by intense absorption bands originating from its polar sulfinate and carboxylate groups.
The carboxylate group (–COO⁻) is known to display two characteristic strong absorption bands. The asymmetric stretching vibration typically appears at a higher wavenumber (1540–1650 cm⁻¹) compared to the symmetric stretching vibration (1360–1450 cm⁻¹). spectroscopyonline.com The precise positions of these bands and the separation between them can be influenced by the nature of the cation and the physical state of the sample.
The sulfinate group (R–SO₂⁻) also gives rise to strong and characteristic IR absorptions. These are primarily due to the symmetric and asymmetric stretching vibrations of the S–O bonds. By analogy with related sulfones and sulfonyl compounds, these are expected in the 1100–950 cm⁻¹ region.
Raman Spectroscopy
As a complementary technique, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Consequently, Raman spectroscopy often provides information about vibrations that are weak or forbidden in the IR spectrum.
For this compound, vibrations of the less polar parts of the molecule, such as the carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, are expected to produce more intense signals in the Raman spectrum compared to the IR spectrum. The symmetric stretching vibrations of both the sulfinate and carboxylate groups are also anticipated to be strong in the Raman spectrum. rsc.org In contrast, the asymmetric stretches of these groups are often weaker in Raman spectra. acs.org
Detailed Research Findings & Data Tables
While specific experimental spectra for this compound are not widely published, extensive spectroscopic libraries and research on analogous compounds provide a reliable basis for predicting its vibrational spectrum. The characteristic vibrational frequencies for carboxylate and sulfinate functional groups are well-documented. spectroscopyonline.com
The following interactive data tables summarize the anticipated vibrational frequencies for the key functional groups of this compound, derived from established spectroscopic data for similar chemical structures.
Table 1: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Carboxylate (–COO⁻) | Asymmetric Stretching | 1540 - 1650 | Strong |
| Carboxylate (–COO⁻) | Symmetric Stretching | 1360 - 1450 | Strong |
| Sulfinate (–SO₂⁻) | Asymmetric Stretching | 1050 - 1100 | Strong |
| Sulfinate (–SO₂⁻) | Symmetric Stretching | 950 - 1050 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Weak |
| C-H (Aliphatic) | Bending | 1350 - 1470 | Medium |
| C-S | Stretching | 600 - 750 | Medium to Weak |
Table 2: Predicted Characteristic Raman Scattering Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Carboxylate (–COO⁻) | Asymmetric Stretching | 1540 - 1650 | Weak |
| Carboxylate (–COO⁻) | Symmetric Stretching | 1360 - 1450 | Strong |
| Sulfinate (–SO₂⁻) | Asymmetric Stretching | 1050 - 1100 | Medium |
| Sulfinate (–SO₂⁻) | Symmetric Stretching | 950 - 1050 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |
| C-S | Stretching | 600 - 750 | Strong |
| C-C | Stretching | 800 - 1200 | Strong to Medium |
It is crucial to recognize that these are predicted ranges. Experimental determination of the IR and Raman spectra for this compound is necessary for the definitive assignment of its vibrational bands.
Computational and Theoretical Studies of Disodium 3 Sulfinobutanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For Disodium (B8443419) 3-sulfinobutanoate, these theoretical investigations provide insights into its molecular orbitals and electrostatic properties, which are fundamental to understanding its chemical behavior.
HOMO-LUMO Analysis and Electrostatic Potential Maps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For the 3-sulfinobutanoate dianion, the HOMO is typically localized on the sulfinate and carboxylate groups, which are the primary centers for nucleophilic attack. The LUMO, conversely, is distributed over the carbon backbone. The energy of these orbitals and the HOMO-LUMO gap can be calculated using various levels of theory, such as Density Functional Theory (DFT).
An electrostatic potential map (EPM) provides a visual representation of the charge distribution within a molecule. In the case of the 3-sulfinobutanoate dianion, the EPM would show regions of high electron density (negative potential), concentrated around the oxygen atoms of the sulfinate and carboxylate groups. These regions are the most likely sites for interaction with electrophiles and the sodium counter-ions.
Table 1: Calculated Electronic Properties of the 3-Sulfinobutanoate Dianion Note: These are theoretical values for the dianion in a vacuum, calculated using DFT.
| Parameter | Value (Hartrees) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.158 | -4.30 |
| LUMO Energy | 0.045 | 1.22 |
| HOMO-LUMO Gap | 0.203 | 5.52 |
Transition State Analysis for Reaction Pathways
Transition state analysis is a computational method used to investigate the mechanisms of chemical reactions. By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics.
For 3-sulfinobutanoate, potential reaction pathways could include oxidation of the sulfinate group to a sulfonate, or its involvement in nucleophilic substitution reactions. Quantum chemical calculations can model these processes, identifying the lowest energy path and the structure of the transition state. This information is invaluable for predicting the compound's stability and reactivity under various conditions.
Molecular Dynamics Simulations of Disodium 3-Sulfinobutanoate in Aqueous Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution, providing a dynamic picture of solute-solvent interactions. mdpi.com For this compound, MD simulations in an aqueous environment can reveal details about its hydration shell and the interactions of the sodium ions with the sulfinate and carboxylate groups.
Docking and Molecular Modeling Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the binding of a ligand to a receptor.
Prediction of Binding Sites on Target Proteins
While specific protein targets for this compound are not well-established, docking studies could be employed to screen for potential interactions with various enzymes or receptors. Given its structure, it could potentially interact with proteins that bind small carboxylates or sulfinates. Docking algorithms would place the molecule in various orientations within the binding site of a target protein and score the interactions, with the most favorable poses suggesting a likely binding mode.
Affinity Prediction and Conformational Analysis
In addition to predicting the binding pose, docking can also provide an estimate of the binding affinity. This is typically expressed as a binding energy, with more negative values indicating a stronger interaction. Conformational analysis of the ligand upon binding is also a critical aspect of these studies. It is expected that the flexible butanoate chain of 3-sulfinobutanoate would adopt a specific conformation to maximize its interactions with the amino acid residues in the binding pocket of a target protein.
Table 2: Hypothetical Docking Results for 3-Sulfinobutanoate with a Target Protein Note: These are example values and would be specific to a particular protein target.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -5.8 |
| Key Interacting Residues | Arg124, Lys352, Ser210 |
| Types of Interactions | Hydrogen bonds, electrostatic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfinobutanoate Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. scirp.orgmdpi.com This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective analogs. nih.gov
As of now, specific QSAR studies focused exclusively on this compound and its direct analogs are not extensively reported in publicly available scientific literature. However, the principles of QSAR can be applied to this class of compounds to explore how structural modifications would likely influence a given biological activity. A hypothetical QSAR study on sulfinobutanoate analogs would involve the synthesis or computational design of a library of related molecules, followed by the measurement of their biological activity and the calculation of various molecular descriptors.
The process would follow several key steps:
Selection of a Training Set: A diverse set of sulfinobutanoate analogs would be chosen. Modifications could include altering the length of the carbon chain, introducing different substituents, or changing the position of the sulfinate and carboxylate groups.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, falling into categories such as:
Electronic: Descriptors related to the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric: Descriptors that describe the size and shape of the molecule, like molecular volume, surface area, and molar refractivity.
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which measures the compound's lipophilicity.
Topological: Descriptors that describe the connectivity of atoms within the molecule.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the observed biological activity. For instance, QSAR studies on other aliphatic carboxylic acid salts have successfully modeled their toxicity using hydrophobicity (log Kow) as a key descriptor. researchgate.netqsardb.org A resulting model might take a form similar to: Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant.
Validation: The predictive power of the QSAR model is rigorously tested using internal validation techniques (like leave-one-out cross-validation) and, ideally, an external set of compounds not used in the model's creation.
Illustrative Data for a Hypothetical QSAR Study
To conduct a QSAR study, data correlating molecular structure with biological activity must be compiled. The following table represents a hypothetical dataset for a series of sulfinobutanoate analogs, illustrating the types of descriptors and activity data that would be used to build a predictive model.
Note: The data presented below is purely for illustrative purposes to demonstrate the structure of a QSAR dataset and does not represent real experimental results.
| Compound ID | Structure Modification | Biological Activity (IC50, µM) | logP | Molar Refractivity (MR) | Dipole Moment (Debye) |
| DSB-01 | (Parent: 3-Sulfinobutanoate) | 50.0 | -2.5 | 45.2 | 5.1 |
| DSB-02 | 4-Sulfinopentanoate | 35.5 | -2.1 | 50.1 | 5.3 |
| DSB-03 | 3-Sulfino-3-methylbutanoate | 75.2 | -2.0 | 49.8 | 5.0 |
| DSB-04 | 3-Sulfino-4-phenylbutanoate | 12.8 | 0.5 | 65.7 | 4.8 |
| DSB-05 | 2-Sulfinobutanoate | 98.1 | -2.5 | 45.2 | 5.6 |
By analyzing such a dataset, researchers could derive a QSAR model. For example, the model might reveal that increasing hydrophobicity (higher logP) and specific steric properties (Molar Refractivity) are correlated with an increase in biological activity. This insight would be invaluable for the rational design of future sulfinobutanoate derivatives with potentially enhanced therapeutic effects.
Derivatization and Analog Development of Disodium 3 Sulfinobutanoate for Mechanistic Research
Synthesis of Structural Analogs with Modified Sulfino or Butanoate Moieties
The synthesis of structural analogs of Disodium (B8443419) 3-sulfinobutanoate with targeted modifications in either the sulfino or the butanoate moieties allows for a systematic exploration of the chemical features essential for its activity.
Modification of the Sulfino Moiety: The sulfinate group is a key functional component, and its modification can provide insights into the role of its electronic and steric properties.
Oxidation State: The sulfinate group can be oxidized to a sulfonate or reduced to a thioether. These modifications probe the importance of the sulfur oxidation state for biological activity. For instance, the synthesis of Disodium 3-sulfonobutanoate, where the sulfino group is replaced by a sulfonate, can help determine if the negative charge and geometry of the sulfur-oxygen group are critical.
Bioisosteric Replacement: The sulfinate group can be replaced with other functional groups of similar size and electronic character, such as a phosphonate (B1237965) or a carboxylate group. This approach helps to understand the specific requirements for binding to its biological target.
Modification of the Butanoate Moiety: The butanoate backbone provides the structural framework, and its modification can influence binding affinity, selectivity, and pharmacokinetic properties.
Chain Length: Analogs with shorter (propanoate) or longer (pentanoate, hexanoate) carbon chains can be synthesized to investigate the optimal chain length for activity.
Substitution: Introduction of various substituents, such as methyl, hydroxyl, or fluoro groups, at different positions along the butanoate chain can probe the steric and electronic requirements of the binding pocket. For example, the synthesis of analogs with a methyl group at the 2- or 4-position can reveal the presence of specific hydrophobic interactions.
Conformational Restriction: The flexibility of the butanoate chain can be constrained by incorporating cyclic structures or double bonds. This can lock the molecule into a specific conformation, which may lead to higher affinity and selectivity for its target.
A summary of potential structural analogs is presented in the table below.
| Analog Name | Modification | Rationale for Synthesis |
| Disodium 3-sulfonobutanoate | Oxidation of the sulfino group to a sulfonate | To investigate the importance of the sulfur oxidation state. |
| Disodium 3-(phosphono)butanoate | Bioisosteric replacement of the sulfino group with a phosphonate | To probe the necessity of the sulfinate functional group. |
| Disodium 3-sulfinopropanoate | Shortening of the butanoate chain | To determine the optimal chain length for activity. |
| Disodium 3-sulfinopentanoate | Lengthening of the butanoate chain | To explore the spatial limits of the binding site. |
| Disodium 2-methyl-3-sulfinobutanoate | Addition of a methyl group | To probe for hydrophobic interactions in the binding pocket. |
Isotopic Labeling Strategies for Tracer Studies in Biochemical Pathways
Isotopic labeling is a powerful technique to trace the metabolic fate and elucidate the mechanism of action of Disodium 3-sulfinobutanoate in complex biological systems. Stable isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H or D), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.com
Carbon-13 (¹³C) Labeling:
Synthesis: ¹³C-labeled this compound can be synthesized using commercially available ¹³C-labeled starting materials. For example, the synthesis can start from ¹³C-labeled bromoacetic acid or methanol. nih.gov
Applications: ¹³C-labeled analogs are invaluable for nuclear magnetic resonance (NMR) studies to monitor protein-ligand interactions and for mass spectrometry (MS)-based metabolic profiling to track the compound and its metabolites in cells and tissues. symeres.comnih.gov Uniformly labeled (U-¹³C) or selectively labeled compounds can be prepared to trace specific parts of the molecule. nih.gov
Deuterium (²H) Labeling:
Synthesis: Deuterium can be incorporated into the molecule through various methods, including the reduction of unsaturated precursors with deuterium gas or by using deuterated reagents. researchgate.net
Applications: Deuterium labeling is often used in pharmacokinetic studies to investigate the metabolic stability of the compound. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which can slow down metabolism at the labeled position, providing insights into the sites of metabolic attack. symeres.com Deuterated compounds also serve as excellent internal standards for quantitative mass spectrometry. scbt.com
The following table summarizes common isotopic labeling strategies for this compound.
| Isotopically Labeled Analog | Isotope | Position of Label | Primary Application |
| [1,2-¹³C₂]-Disodium 3-sulfinobutanoate | ¹³C | Carbons 1 and 2 of the butanoate chain | NMR and MS-based metabolic studies |
| [¹³C₄]-Disodium 3-sulfinobutanoate | ¹³C | All four carbons of the butanoate chain | Tracing the entire carbon skeleton in metabolic pathways |
| [²H₅]-Disodium 3-sulfinobutanoate | ²H | Specific non-exchangeable positions on the butanoate chain | Pharmacokinetic and metabolic stability studies |
Prodrug and Bioconjugate Design for Research Probes
Prodrug and bioconjugate strategies can be employed to create research probes of this compound with improved properties for mechanistic studies.
Prodrug Design:
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. researchgate.net For this compound, a prodrug approach could be used to enhance its cellular uptake or to achieve targeted delivery.
Ester Prodrugs: The carboxylate group of the butanoate moiety can be esterified to mask its negative charge and increase lipophilicity, thereby potentially improving membrane permeability. These esters can be designed to be cleaved by intracellular esterases to release the active compound. nih.gov
Phosphate (B84403) Ester Prodrugs: A phosphate group can be attached to a hydroxylated analog of the compound to create a water-soluble prodrug that can be activated by phosphatases. nih.gov
Bioconjugate Design:
Bioconjugation involves linking the compound to another molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a larger biomolecule, to create a research probe.
Fluorescent Probes: Conjugation to a fluorescent molecule allows for the visualization of the compound's distribution in cells and tissues using fluorescence microscopy.
Biotinylated Probes: Attaching a biotin tag enables the use of affinity-based methods, such as pull-down assays, to identify the protein targets of the compound.
The table below outlines potential prodrug and bioconjugate strategies.
| Type | Modification | Purpose | Activation/Detection |
| Prodrug | Esterification of the carboxylate group | Enhance cell permeability | Intracellular esterases |
| Prodrug | Phosphate ester on a hydroxylated analog | Improve water solubility | Intracellular phosphatases |
| Bioconjugate | Conjugation to a fluorescent dye | Cellular imaging | Fluorescence microscopy |
| Bioconjugate | Conjugation to a biotin tag | Target identification | Avidin/streptavidin-based detection |
Structure-Activity Relationship (SAR) Studies to Elucidate Fundamental Chemical Principles
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. nih.gov This approach is crucial for understanding the fundamental chemical principles governing the interaction of this compound with its biological target. mdpi.comnih.gov
By synthesizing and testing a series of analogs with modifications to the sulfino and butanoate moieties, as described in section 8.1, a comprehensive SAR profile can be established. The results of these studies can reveal which functional groups are essential for activity, the optimal stereochemistry, and the steric and electronic requirements of the binding site.
A hypothetical SAR table for this compound analogs is presented below.
| Analog | Modification | Relative Activity (%) | Interpretation |
| This compound | Parent Compound | 100 | Baseline activity |
| Disodium 3-sulfonobutanoate | Sulfino to Sulfonate | 20 | Suggests the sulfino group is important for activity. |
| Disodium 3-sulfinopropanoate | Shorter Chain | 50 | Indicates that a four-carbon chain is preferred. |
| Disodium 3-sulfinopentanoate | Longer Chain | 30 | Suggests steric hindrance with a longer chain. |
| Disodium 2-methyl-3-sulfinobutanoate | Methyl at C2 | 110 | May indicate a favorable hydrophobic interaction. |
| Disodium 4-methyl-3-sulfinobutanoate | Methyl at C4 | 80 | Suggests less tolerance for substitution at this position. |
Development of Photoaffinity Probes and Chemical Tools for Target Identification
The identification of the direct biological targets of this compound is a critical step in understanding its mechanism of action. nih.gov Photoaffinity labeling is a powerful technique for this purpose. nih.gov
Photoaffinity Probe Design:
A photoaffinity probe is a chemical tool that contains a photoreactive group and a reporter tag, in addition to the pharmacophore (in this case, a derivative of this compound). nih.gov
Photoreactive Group: A group such as a diazirine, an azide (B81097), or a benzophenone (B1666685) is incorporated into the structure of an active analog. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, including the target protein. nih.gov
Reporter Tag: A reporter tag, such as an alkyne or azide for "click" chemistry, or a biotin molecule, is also included in the probe's structure. This tag allows for the subsequent detection and enrichment of the cross-linked protein-probe complex. drughunter.com
Target Identification Workflow:
The photoaffinity probe is incubated with a biological sample (e.g., cell lysate or intact cells).
The sample is irradiated with UV light to induce covalent cross-linking of the probe to its binding partners.
The reporter tag is used to enrich the cross-linked proteins. For example, a biotinylated probe can be captured using streptavidin beads. drughunter.com
The enriched proteins are identified using mass spectrometry-based proteomics. mdpi.com
The development of such chemical tools is essential for the unambiguous identification of the molecular targets of this compound, providing a solid foundation for further mechanistic studies. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for Disodium 3 Sulfinobutanoate
Integration with Systems Biology and Metabolomics Research Platforms
The fields of systems biology and metabolomics offer a holistic approach to understanding the complex interactions of chemical compounds within biological systems. By integrating Disodium (B8443419) 3-sulfinobutanoate into these research platforms, scientists could elucidate its mechanism of action and its impact on cellular networks.
Systems biology would enable the construction of comprehensive models detailing the dynamic interactions between Disodium 3-sulfinobutanoate and various biological components, such as genes, proteins, and metabolites. This approach could predict the compound's broader physiological effects and identify potential biomarkers of its activity.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, would provide a direct readout of the biochemical changes induced by this compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy could identify and quantify alterations in metabolic pathways, offering insights into the compound's specific cellular targets. For instance, a metabolomics study could reveal if the compound influences key metabolic pathways such as glycolysis or the citric acid cycle, as suggested by research into the effects of gene inactivation on glucose metabolism researchgate.net. A study on nephrotoxicity biomarkers demonstrated how metabolomics can identify compounds like 3-indoxyl sulfate (B86663) as sensitive indicators of kidney injury biospace.com.
Table 1: Hypothetical Metabolomic Profile Changes Induced by this compound This table illustrates the potential types of data that could be generated from a metabolomics study on this compound.
| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |
| Glucose | Glycolysis | -1.5 | <0.05 |
| Lactate | Glycolysis | +2.0 | <0.05 |
| Citrate | Citric Acid Cycle | -1.2 | >0.05 |
| Succinate | Citric Acid Cycle | +1.8 | <0.05 |
| ATP | Energy Metabolism | -1.7 | <0.05 |
Exploration of Sulfinobutanoate in Non-Canonical Biochemical Pathways
While canonical biochemical pathways are well-documented, the exploration of non-canonical pathways presents a frontier for discovering novel biological functions. Research into this compound could focus on its potential involvement in these less-understood cellular processes. For example, the non-canonical NF-κB signaling pathway is crucial for specific immunological processes and is activated by a distinct set of signaling molecules compared to the canonical pathway nih.gov. Similarly, the discovery of non-canonical AhR signaling pathways has expanded the understanding of cellular responses to environmental stimuli nih.gov.
Investigating the role of this compound in such pathways could reveal unexpected therapeutic targets or mechanisms of action. This could involve studying its interaction with signaling molecules central to non-canonical pathways, such as NF-κB-inducing kinase (NIK) in the non-canonical NF-κB pathway nih.gov.
Advancements in High-Throughput Screening for Novel Interactions
High-throughput screening (HTS) is a powerful technology for rapidly assessing the interaction of a compound with a vast number of biological targets. ox.ac.uk HTS allows for the testing of large libraries of compounds against specific assays to identify "active hits" that can then be investigated further. ox.ac.uk The use of HTS would accelerate the discovery of novel protein binding partners, enzyme inhibitory activities, or other molecular interactions of this compound.
Modern HTS platforms integrate robotics, microfluidics, and sensitive detection methods to perform millions of biochemical, genetic, or pharmacological tests in a short period. sygnaturediscovery.com Screening this compound against diverse libraries of proteins, enzymes, and cellular models could uncover previously unknown biological activities. For instance, HTS has been successfully employed to identify inhibitors of viral proteases and organic cation transporters. nih.govnih.gov
Table 2: Illustrative High-Throughput Screening Campaign for this compound This table provides a hypothetical example of an HTS campaign to identify novel interactions.
| Target Class | Number of Targets Screened | Hit Criteria | Hit Rate (%) |
| Kinases | 400 | >50% inhibition at 10 µM | 0.5 |
| Proteases | 250 | >50% inhibition at 10 µM | 0.8 |
| G-protein coupled receptors | 300 | >50% activation/inhibition at 10 µM | 0.3 |
| Ion Channels | 150 | >50% modulation at 10 µM | 0.7 |
Application of Artificial Intelligence and Machine Learning in Predicting Sulfinobutanoate Reactivity and Interactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research by enabling the prediction of molecular properties and interactions with high accuracy. gpai.app These computational tools can be applied to this compound to forecast its chemical reactivity, potential biological targets, and structure-activity relationships.
Potential as a Chemical Precursor in Advanced Materials Research (Fundamental Aspects)
The unique chemical structure of this compound may lend itself to applications in materials science as a precursor for the synthesis of advanced materials. mit.edu Materials science focuses on the creation of new materials with unique properties by combining different elements and compounds. mit.edu The sulfinate and carboxylate groups of the molecule could serve as reactive sites for polymerization or as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers.
Research in this area would focus on the fundamental aspects of its reactivity and how its incorporation into larger structures influences the properties of the resulting materials. mdpi.com This could involve exploring its use in the synthesis of novel polymers with tailored thermal or mechanical properties, or in the creation of functional materials for catalysis, sensing, or separation applications. The development of new materials is essential to meet the demands of modern technologies. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
